(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(1-pyridin-2-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-4-5-13(20)12(7-11)15(21)10-8-18-19(9-10)14-3-1-2-6-17-14/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMSLSSJGOTTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727447 | |
| Record name | (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870811-23-7 | |
| Record name | (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone is a synthetic organic molecule characterized by a brominated phenolic group and a pyridine-pyrazole moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of both aromatic and heterocyclic components. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H10BrN3O2
- Molecular Weight : 344.16 g/mol
- CAS Number : 870811-23-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Brominated Phenolic Component : Utilizing bromination reactions on phenolic compounds.
- Synthesis of the Pyridine-Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazones or similar intermediates.
- Coupling Reaction : The final step involves coupling the two components to form the target compound.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents often show enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
| This compound | TBD | TBD |
The presence of the hydroxyl group in the phenolic component is believed to enhance hydrogen bonding interactions with microbial targets, potentially increasing the compound's efficacy.
The biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, disrupting their function.
Case Studies
A study published in MDPI evaluated various alkaloids for their antibacterial and antifungal activities, noting that halogenated compounds showed promising results against multiple strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest it could exhibit comparable activities.
Comparison with Similar Compounds
Table 1: Key Structural Features and Comparisons
Halogen Substitution: Bromo vs. Chloro Analogs
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding, a critical interaction in protein-ligand binding. For example, isostructural bromo and chloro derivatives in thiazole-anchored pyrazolyl compounds (e.g., compounds 4 and 5 in ) show that bromo derivatives exhibit stronger intermolecular interactions, which may correlate with improved therapeutic efficacy in antimicrobial applications .
Heterocyclic Modifications
- Pyridine vs. Thiazole : Replacing the pyridin-2-yl group in the target compound with a thiazol-2-yl group (as in and ) introduces sulfur-based resonance and hydrogen-bond acceptor sites. Thiazole-containing analogs are frequently associated with antimicrobial and anti-inflammatory activities due to their ability to disrupt bacterial membranes or inhibit cyclooxygenase enzymes .
- Pyrazole Saturation : Dihydro-pyrazole derivatives (e.g., compounds in ) exhibit increased conformational flexibility compared to the fully aromatic pyrazole in the target compound. This flexibility may improve binding to flexible enzyme active sites but reduce selectivity .
Functional Group Variations
- Hydroxyphenyl vs. Chlorophenyl: Substituting the hydroxyl group with chlorine (e.g., ) increases lipophilicity and reduces hydrogen-bond donor capacity, which may enhance blood-brain barrier penetration but diminish interactions with polar binding pockets .
- Ethyl vs.
Notes
- Contradictions/Gaps: While bromine generally enhances halogen bonding, its impact on bioavailability varies across studies.
- Activity Data Limitations : Most evidence focuses on synthesis and structural characterization; explicit pharmacological data for the target compound are absent.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the pyrazole and pyridine heterocycles followed by coupling with the 5-bromo-2-hydroxyphenyl moiety via a methanone (ketone) linkage. Key steps include:
- Formation of pyrazole derivatives substituted with pyridin-2-yl groups.
- Introduction of the brominated hydroxyphenyl group via acylation or condensation reactions.
- Use of chalcone or chromone intermediates as precursors for pyrazole ring formation.
Pyrazole Formation via Chalcone Intermediates
A common method for synthesizing related pyrazole compounds involves cyclization of 2′-hydroxychalcone derivatives with hydrazine hydrate in aprotic solvents such as dimethylformamide (DMF). This reaction yields 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones in moderate yields (45–67%). The pyrazole ring is formed by nucleophilic attack of hydrazine on the α,β-unsaturated ketone system of the chalcone, followed by cyclization and aromatization steps. This method is adaptable for introducing various aryl substituents, including brominated phenyls and pyridinyl groups.
Coupling via Methanone Linkage (Acylation)
The key step to form (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone involves acylation reactions where the pyrazole nitrogen or carbon nucleophile attacks the acyl chloride derived from 5-bromo-2-hydroxybenzoic acid or its derivatives. This reaction is typically carried out in anhydrous conditions with bases such as triethylamine or pyridine to neutralize the generated acid and drive the reaction forward. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and avoid side reactions.
Catalytic and Microwave-Assisted Enhancements
Recent advances include the use of microwave irradiation to accelerate the cyclization and acylation steps, significantly reducing reaction times from hours to minutes and improving yields (up to 82%) compared to conventional heating methods. For example, microwave-assisted synthesis of pyrazole-chromone derivatives under DMSO/I2 conditions has demonstrated enhanced efficiency and selectivity.
Purification and Characterization
After synthesis, the crude product is typically purified by column chromatography on silica gel using solvent systems such as ethyl acetate/hexanes or toluene/heptane mixtures. Purity is confirmed by spectroscopic methods including NMR, LC-MS, and HPLC. The presence of bromine is verified by characteristic isotopic patterns in mass spectrometry, and the hydroxyl group is confirmed by IR spectroscopy.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | Electrophilic aromatic substitution with Br2 | 70–85 | Regioselective bromination at 5-position |
| 2 | Chalcone formation | Aldol condensation of brominated hydroxybenzaldehyde with ketones | 60–75 | Precursor for pyrazole ring formation |
| 3 | Pyrazole ring cyclization | Hydrazine hydrate in DMF, reflux or microwave | 45–67 | Microwave reduces time to minutes |
| 4 | Acylation (methanone formation) | Acyl chloride intermediate, base (Et3N or pyridine), anhydrous solvent | 55–82 | Microwave-assisted acylation improves yield |
| 5 | Purification | Silica gel chromatography, solvent mixtures | — | Confirmation by NMR, LC-MS, IR |
Research Findings and Optimization Insights
- Microwave-assisted synthesis markedly improves reaction efficiency and yield for both pyrazole formation and acylation steps, reducing reaction times from hours to minutes.
- The choice of solvent (DMF, DMSO) and base (K2CO3, triethylamine) critically influences the reaction outcome, with aprotic polar solvents favoring cyclization and coupling reactions.
- The bromine substituent on the phenyl ring enhances reactivity during acylation but requires careful control to prevent side reactions or debromination.
- Phase transfer catalysts such as dodecyltrimethylammonium bromide (DTMAB) have been used in related glycosylation steps, indicating potential for further functionalization of the hydroxy group.
Q & A
Q. What are the common synthetic routes for preparing (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A standard procedure involves refluxing intermediates (e.g., substituted hydrazides) with hydrazine hydrate and KOH in ethanol for 5–6 hours. Post-reaction, the product is acidified with HCl, filtered, and crystallized from ethanol . Modifications include using α,β-unsaturated carbonyl precursors with nucleophilic reagents like aniline derivatives under controlled pH and temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.17 ppm for pyrazole protons in DMSO-d6) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3192 cm⁻¹) .
- Mass Spectrometry : For molecular ion verification (e.g., [M+H]+ at m/z 380.84 in ESI-MS) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: 1.89 Å) and crystal packing (monoclinic P21/c space group) .
Q. How is purity assessed during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane/ethyl acetate eluent) monitors reaction progress. Final purity is validated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Ethanol or THF enhances solubility of intermediates, while aprotic solvents (DMF) stabilize charged intermediates .
- Catalysis : Phosphorus oxychloride (POCl3) accelerates cyclization at 120°C, reducing side products .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) with comparable yields .
Q. How should researchers resolve contradictions in spectral data?
- Methodological Answer :
- Dynamic NMR : Differentiates tautomeric forms (e.g., keto-enol equilibria in pyrazolone derivatives) by variable-temperature studies .
- 2D-COSY/HSQC : Assigns overlapping proton signals (e.g., aromatic region in DMSO-d6) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
Q. What crystallographic parameters define this compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray analysis reveals:
- Unit Cell : Monoclinic system (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559°) .
- Hydrogen Bonding : O-H···N interactions stabilize the lattice (d = 2.72 Å) .
- Torsion Angles : Pyrazole-pyridyl dihedral angle of 12.3°, influencing planarity and π-π stacking .
Q. How to design experiments evaluating biological activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., E. coli DNA gyrase, PDB: 1KZN) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. What strategies link structural modifications to bioactivity changes?
- Methodological Answer :
- SAR Studies : Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on antimicrobial potency .
- LogP Analysis : Correlates lipophilicity (measured via shake-flask method) with membrane permeability .
- Electrostatic Potential Maps : Identify regions for hydrogen bonding (e.g., C=O and Br groups as H-bond acceptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
